3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
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Overview
Description
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a pyridazine ring substituted with a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the benzylsulfonyl group. The pyridazine ring is then constructed, and finally, the pyrrole group is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with biological targets such as enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine include other piperazine derivatives and pyridazine-based molecules. Examples include:
- 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfonyl group and the pyrrole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBOXYAQUNYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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